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Overview
Description
Ritro is a compound that belongs to the class of nitro compounds, characterized by the presence of one or more nitro functional groups (−NO2) attached to a carbon atom. Nitro compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitro compounds can be synthesized through several methods:
Direct Nitration: This involves the substitution of hydrocarbons with nitric acid.
Displacement Reactions: This method involves the reaction of halocarbons with nitrite ions (NO−2) to form nitro compounds.
Oxidation of Primary Amines: Primary amines (RNH2) can be oxidized to form nitro compounds (RNO2).
Industrial Production Methods
Industrial production of nitro compounds often involves large-scale nitration processes using a mixture of nitric acid and sulfuric acid. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Nitro compounds undergo various types of chemical reactions, including:
Nucleophilic Substitution: Nitro compounds can undergo nucleophilic substitution reactions, where the nitro group is replaced by a nucleophile.
Electrophilic Aromatic Substitution: In aromatic nitro compounds, the nitro group can influence the reactivity of the aromatic ring, facilitating electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), metal catalysts (e.g., palladium, platinum), and other reducing agents like stannous chloride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Electrophiles: Nitronium ions (NO2+), generated from nitric acid and sulfuric acid mixtures.
Major Products
Scientific Research Applications
Nitro compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nitro compounds involves their ability to undergo reduction and release reactive nitrogen species. For example, nitroglycerin releases nitric oxide (NO), which acts as a vasodilator by relaxing smooth muscles in blood vessels . The molecular targets and pathways involved include the activation of guanylate cyclase and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels .
Comparison with Similar Compounds
Nitro compounds can be compared with other nitrogen-containing compounds, such as amines and nitriles:
Amines: Unlike nitro compounds, amines contain a nitrogen atom bonded to hydrogen atoms or alkyl groups.
Nitriles: Nitriles contain a carbon-nitrogen triple bond (−C≡N) and are used as intermediates in organic synthesis.
Conclusion
Ritro, as a nitro compound, exhibits unique chemical properties and reactivity, making it valuable in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its role in the synthesis of important compounds highlight its significance in the field of chemistry.
Properties
CAS No. |
82730-23-2 |
---|---|
Molecular Formula |
C43H74FNO16 |
Molecular Weight |
880.0 g/mol |
IUPAC Name |
4-O-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate |
InChI |
InChI=1S/C43H74FNO16/c1-15-28-43(11,53)35(49)25(6)34(48)40(8,44)21-41(9,52)37(23(4)32(24(5)38(51)58-28)60-31-20-42(10,54-14)36(50)26(7)57-31)61-39-33(27(45(12)13)19-22(3)56-39)59-30(47)18-17-29(46)55-16-2/h22-28,31-33,35-37,39,49-50,52-53H,15-21H2,1-14H3/t22-,23+,24-,25+,26+,27+,28-,31+,32+,33-,35-,36+,37-,39+,40+,41-,42-,43-/m1/s1 |
InChI Key |
GFIQERTUSVTTRE-HCTDEEJFSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O |
Origin of Product |
United States |
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